4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride
Overview
Description
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound characterized by its trifluoromethyl group and sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)pyrimidin-2-ol and 4-hydroxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Reduced Trifluoromethyl Compounds: Formed through the reduction of the trifluoromethyl group.
Substituted Derivatives: Various nucleophilic substitution products can be obtained.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Used in the synthesis of diaryl ethers and liquid crystals.
Trifluoromethylbenzenes: Common in pharmaceuticals and agrochemicals.
Uniqueness: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride stands out due to its unique combination of trifluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-21(18,19)8-3-1-7(2-4-8)20-10-16-6-5-9(17-10)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDWXDCIMUGFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670719 | |
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160058-86-5 | |
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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